4-Bromo-2-(2-((2-chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate
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Overview
Description
4-Bromo-2-(2-((2-chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate is a complex organic compound with the molecular formula C24H18BrClN2O4 This compound is characterized by the presence of bromine, chlorine, and phenyl groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-((2-chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate involves multiple steps, starting with the preparation of intermediate compounds. The general synthetic route includes:
Preparation of 2-chlorophenoxyacetic acid: This is achieved by reacting 2-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of 2-chlorophenoxyacetyl chloride: The 2-chlorophenoxyacetic acid is then converted to its corresponding acyl chloride using thionyl chloride.
Synthesis of carbohydrazide intermediate: The 2-chlorophenoxyacetyl chloride is reacted with hydrazine hydrate to form the carbohydrazide intermediate.
Coupling with 4-bromo-2-nitrobenzaldehyde: The carbohydrazide intermediate is then coupled with 4-bromo-2-nitrobenzaldehyde in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(2-((2-chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new substituted derivatives with different functional groups.
Scientific Research Applications
4-Bromo-2-(2-((2-chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development and as a lead compound for the design of new therapeutic agents.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-((2-chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering gene expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
4-Bromo-2-(2-((2-chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate can be compared with other similar compounds, such as:
- 4-Bromo-2-(2-((4-chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate
- 4-Bromo-2-(2-((3-chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate
- 4-Bromo-2-(2-((4-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
477734-98-8 |
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Molecular Formula |
C24H18BrClN2O4 |
Molecular Weight |
513.8 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-(2-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C24H18BrClN2O4/c25-19-11-12-21(32-24(30)13-10-17-6-2-1-3-7-17)18(14-19)15-27-28-23(29)16-31-22-9-5-4-8-20(22)26/h1-15H,16H2,(H,28,29)/b13-10+,27-15+ |
InChI Key |
GKKKPRMDSYAQRK-OJKFRWHJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)COC3=CC=CC=C3Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)COC3=CC=CC=C3Cl |
Origin of Product |
United States |
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